molecular formula C10H18ClNO B2499248 (1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride CAS No. 2470280-05-6

(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride

Cat. No.: B2499248
CAS No.: 2470280-05-6
M. Wt: 203.71
InChI Key: RZLOAQZUCLZVBK-SEAWRNJESA-N
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Description

(1R,2S,6S,7R,8R)-4-Azatricyclo[52202,6]undecan-8-ol;hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of the hydroxyl group and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the tricyclic core to form different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, such as its ability to act as a drug or a drug precursor.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Receptors: Interaction with cell surface or intracellular receptors to elicit a biological response.

    Enzyme Inhibition: Inhibition of specific enzymes to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride may include other tricyclic compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functionalization, which may confer unique biological and chemical properties.

Properties

IUPAC Name

(1R,2S,6S,7R,8R)-4-azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-10-3-6-1-2-7(10)9-5-11-4-8(6)9;/h6-12H,1-5H2;1H/t6-,7-,8+,9-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLOAQZUCLZVBK-SEAWRNJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3C2CNC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1[C@H]3[C@@H]2CNC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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